molecular formula C6H12Cl2N2Pt B8081382 1,2-Diaminocyclohexane platinum (II) chloride

1,2-Diaminocyclohexane platinum (II) chloride

Katalognummer B8081382
Molekulargewicht: 378.16 g/mol
InChI-Schlüssel: UUERTZXRKZEANK-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diaminocyclohexane platinum (II) chloride, also known as Dichloro(1,2-diaminocyclohexane)platinum(II), is a compound with the molecular formula [C6H10(NH2)2]PtCl2 and a molecular weight of 380.17 . It acts as a ligand and forms organotin complexes, having potential applications as metal-based antitumor drugs .


Synthesis Analysis

The synthesis and characterization of platinum (IV) compounds containing the various isomeric forms of 1,2-diaminocyclohexane (DACH) have been described in several studies . These studies have revealed that the activity of these compounds is dependent on the tumor model.


Molecular Structure Analysis

The molecular structure of this compound has been investigated using various physico-chemical methods and chemical probes of nucleic acid conformation . The NMR characterizations were achieved using a combination of 1 H, 195 Pt, 1 H- 195 Pt heteronuclear multiple quantum correlations (HMQC), and 1 H- 1 H COSY spectra .


Chemical Reactions Analysis

The chemical reactions of this compound involve displacement of leaving ligands by HCO3- and PO4=, which are likely to represent important activation pathways for platinum (II) complexes in vivo .


Physical And Chemical Properties Analysis

This compound is a platinum catalyst with a melting point of 280 °C (dec.) (lit.) . It is stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

  • Antitumor Activity : A series of water-soluble 1,2-diaminocyclohexane platinum(II) complexes were synthesized and found to have excellent antitumor activity, suggesting their potential for clinical studies (Khokhar & Hacker, 1991).

  • Clinical Trials and Pharmacokinetics : 4'-Carboxyphthalato(1,2-diaminocyclohexane)platinum(II) demonstrated in vitro activity in cell lines resistant to cisplatin and showed less nephrotoxicity in preclinical testing. In a Phase I trial, it showed promise against various cancers, including nasopharyngeal carcinoma and lung cancer (Kelsen et al., 1982).

  • DNA Interaction : Platinum(II) complexes with N‐monocycloalkyl derivatives of 1R,2R‐diaminocyclohexane were synthesized and showed potent in vitro antiproliferative activities. They induced apoptosis and interfered with cell-cycle progression, similar to cisplatin, and were capable of distorting plasmid DNA (Sun et al., 2012).

  • Design and Synthesis for Biological Features : New platinum(II) complexes with N-monosubstituted 1R,2R-diaminocyclohexane showed high activity against cancer cell lines, including cisplatin-resistant lines, and low toxicity to normal cells. These complexes demonstrated a unique monofunctional binding mode to DNA due to the introduction of rigid substituted aromatic rings as steric hindrance (Wang et al., 2016).

  • Variation in Isomers and Their Effects : Different isomers of 1,2-diaminocyclohexane platinum complexes showed varying degrees of effectiveness against cancer cells, indicating the importance of structural modifications for optimizing antitumor properties (Kidani et al., 1978).

Wirkmechanismus

The mechanism of action of 1,2-Diaminocyclohexane platinum (II) chloride involves the formation of Pt-DNA adducts. The dach carrier ligand constrains the N-Pt-N bond angle and can exist as 3 isomers with a total of 4 different non-planar conformations .

Safety and Hazards

This compound is considered hazardous and may cause an allergic skin reaction, serious eye damage, and respiratory sensitization. It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child .

Eigenschaften

IUPAC Name

(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUERTZXRKZEANK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38780-40-4, 61848-66-6, 61848-62-2, 52691-24-4
Record name NSC364837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, platinum complex, (1R-trans)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, platinum complex, (1S-trans)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC194814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichloro(1,2-diaminocyclohexane)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diaminocyclohexane platinum (II) chloride
Reactant of Route 2
1,2-Diaminocyclohexane platinum (II) chloride
Reactant of Route 3
1,2-Diaminocyclohexane platinum (II) chloride
Reactant of Route 4
1,2-Diaminocyclohexane platinum (II) chloride
Reactant of Route 5
1,2-Diaminocyclohexane platinum (II) chloride
Reactant of Route 6
1,2-Diaminocyclohexane platinum (II) chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.